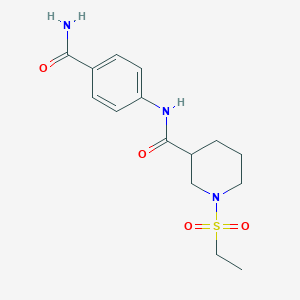![molecular formula C22H23N3O2 B6025582 1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol](/img/structure/B6025582.png)
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine ring, and a methoxyphenyl group. It is known for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
Vorbereitungsmethoden
The synthesis of 1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol involves several steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with naphthaldehyde under specific conditions to form the desired product. The reaction typically requires a solvent such as acetonitrile and a catalyst like Yb(OTf)3 . The intermediate products are purified through recrystallization, and the final product is confirmed using techniques such as NMR and HRMS .
Analyse Chemischer Reaktionen
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, making it a potential therapeutic agent for conditions like hypertension and cardiac arrhythmias .
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol can be compared with other similar compounds, such as:
Eigenschaften
IUPAC Name |
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-22-9-5-4-8-20(22)24-12-14-25(15-13-24)23-16-19-18-7-3-2-6-17(18)10-11-21(19)26/h2-11,16,26H,12-15H2,1H3/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGVCRBDSXIBN-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B6025501.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6025506.png)
![2-methyl-5-[(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6025507.png)
![1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6025521.png)

![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6025552.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B6025554.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6025557.png)
![7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025558.png)
![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![(5Z)-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6025586.png)
